molecular formula C15H20N4O B2830514 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide CAS No. 2034290-84-9

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide

Katalognummer: B2830514
CAS-Nummer: 2034290-84-9
Molekulargewicht: 272.352
InChI-Schlüssel: ZRDUTGHJKSXCPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide is a chemical compound of high interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure incorporates two privileged heterocyclic scaffolds—a pyridine and a 1-methyl-1H-pyrazole ring—which are commonly found in pharmacologically active molecules targeting a range of enzymes and receptors. The pivalamide (2,2-dimethylpropanamide) group serves as a key functional moiety, often utilized to modulate the compound's physicochemical properties, metabolic stability, and membrane permeability. This makes it a valuable building block for constructing compound libraries or as a synthetic intermediate in developing potential therapeutic agents. Researchers can employ this compound in hit-to-lead optimization campaigns, particularly in exploring structure-activity relationships (SAR) and as a precursor for further synthetic elaboration. The presence of the pyridine and pyrazole rings suggests potential for involvement in hydrogen bonding and coordination chemistry, which can be exploited in the design of kinase inhibitors or other small-molecule therapeutics. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2,2-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-11-6-5-7-16-13(11)12-9-18-19(4)10-12/h5-7,9-10H,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDUTGHJKSXCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(N=CC=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyridine ring, and finally the attachment of the pivalamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistency and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Structural Advantages

  • Bioactivity Potential: The 1-methylpyrazole group in the target compound may mimic adenine in kinase-binding pockets, a feature absent in halogenated analogs like HB180 or HB447.
  • Solubility vs. Stability : Compared to HB237 (hydroxyl group), the target compound’s methylpyrazole may improve metabolic stability while maintaining moderate aqueous solubility.
  • Synthetic Flexibility : The CH2 linker between pyridine and pivalamide (vs. direct attachment in HB058) allows for modular derivatization, a advantage in medicinal chemistry .

Q & A

Q. What are the key synthetic challenges in preparing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide, and how are they addressed?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including pyrazole ring formation and subsequent coupling with pivalamide. Critical challenges include:

  • Regioselectivity : Ensuring correct substitution on the pyridine ring (e.g., avoiding undesired isomers). Use of directing groups (e.g., halogen or methoxy substituents) can guide functionalization .
  • Coupling Efficiency : The pyridine-pivalamide linkage requires optimized conditions (e.g., palladium catalysts for cross-coupling or amide bond formation via DCC/NHS chemistry). Reaction temperatures (60–80°C) and anhydrous solvents (DMF, THF) improve yields .
  • Purification : Silica gel chromatography or recrystallization (using ethanol/water mixtures) is often necessary due to polar byproducts .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR validate pyridine, pyrazole, and pivalamide moieties. For example, pyridine C3-CH2_2-N signals appear at δ 4.2–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 345.406 for a related compound ).
  • Thermal Analysis : TGA assesses stability (decomposition onset >200°C for pyrazole-pivalamide derivatives ).

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer: Initial screens focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values <10 µM warrant further study .
  • Enzyme Inhibition : Kinase or protease assays (e.g., Coxsackievirus A16 2A protease inhibition, as seen in pyrazole derivatives ).
  • Solubility : HPLC-based kinetic solubility tests in PBS (pH 7.4) guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: SAR strategies include:

  • Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 1-methyl position enhances enzyme binding (e.g., 2.5× increased potency in protease inhibition ).
  • Pivalamide Replacement : Substituting pivalamide with cinnamamide or acrylamide improves membrane permeability (logP reduction from 3.2 to 2.1 ).
  • Pyridine Functionalization : Adding substituents (e.g., -CN, -F) at the 5-position boosts anticancer activity (IC50_{50} shift from 12 µM to 4 µM ).

Q. Table 1: SAR Trends in Analogous Compounds

ModificationBiological ImpactReference
Pyrazole -CF3_32.5× protease inhibition
Cinnamamide substitutionlogP ↓ 1.1
Pyridine -CNIC50_{50} ↓ 67%

Q. How to resolve contradictory data in mechanism-of-action studies?

Methodological Answer: Contradictions (e.g., conflicting enzyme vs. receptor targets) require:

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized pathways .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD_D) to rule out off-target effects .
  • Metabolomic Profiling : LC-MS/MS identifies downstream metabolites linked to observed bioactivity .

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB < -1) .
  • MD Simulations : Assess binding stability in enzyme active sites (e.g., RMSD <2 Å over 100 ns simulations ).
  • CYP450 Metabolism : Docking studies (AutoDock Vina) identify likely oxidation sites (e.g., pyridine C4 ).

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

Methodological Answer: Discrepancies may arise from:

  • Cell Line Variability : Check expression levels of target proteins (e.g., via Western blot ).
  • Metabolic Differences : Use LC-MS to compare intracellular compound concentrations .
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hr) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality Control : Enforce strict HPLC purity thresholds (>95% ).
  • Reagent Sourcing : Use identical suppliers for critical reagents (e.g., 1-methylpyrazole).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to ensure consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.